4-[(4-Methoxyphenyl)amino]butanoic acid
Overview
Description
4-[(4-Methoxyphenyl)amino]butanoic acid is an organic compound with the molecular formula C11H15NO3. It is also known by its IUPAC name, 4-(4-methoxyanilino)butanoic acid . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an amino group and a butanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)amino]butanoic acid typically involves the reaction of 4-methoxyaniline with butanoic acid derivatives. One common method is the condensation reaction between 4-methoxyaniline and butanoic acid chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)amino]butanoic acid.
Reduction: Formation of 4-(4-methoxyphenyl)aminobutane.
Substitution: Formation of 4-(4-halophenyl)amino]butanoic acid.
Scientific Research Applications
4-[(4-Methoxyphenyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential neuroprotective effects and its role as a chemical chaperone.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)amino]butanoic acid involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, this compound can modulate gene expression and protein folding, leading to protective effects against endoplasmic reticulum stress-induced neuronal cell death . Additionally, it may act as a chemical chaperone, assisting in the proper folding of proteins and preventing their aggregation .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutyric acid: Similar in structure but lacks the methoxy group.
4-(4-Hydroxyphenyl)butanoic acid: Similar but with a hydroxyl group instead of a methoxy group.
4-(4-Aminophenyl)butanoic acid: Similar but with an amino group instead of a methoxy group.
Uniqueness
4-[(4-Methoxyphenyl)amino]butanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(4-methoxyanilino)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-10-6-4-9(5-7-10)12-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPFLIUKOLTAIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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